molecular formula C13H14OS B7873984 (3,5-Dimethylphenyl)(thiophen-2-yl)methanol

(3,5-Dimethylphenyl)(thiophen-2-yl)methanol

Cat. No.: B7873984
M. Wt: 218.32 g/mol
InChI Key: OSHUJHOGWSHLFA-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(thiophen-2-yl)methanol is a tertiary alcohol featuring a 3,5-dimethylphenyl group attached to a thiophene ring via a hydroxymethyl (–CH2OH) bridge. The compound combines the electron-rich aromatic system of the 3,5-dimethylphenyl moiety with the sulfur-containing heterocyclic thiophene, conferring unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by analogous protocols for related benzyl alcohols and thiophene derivatives . The compound’s molecular weight is 218.31 g/mol, with a formula of C13H14OS. Key spectral data (NMR, MS) align with those of structurally similar alcohols, such as (3,5-dimethylphenyl)methanol (m/z = 136.15 (M+)) .

Properties

IUPAC Name

(3,5-dimethylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-9-6-10(2)8-11(7-9)13(14)12-4-3-5-15-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHUJHOGWSHLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CS2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenyl)(thiophen-2-yl)methanol typically involves the following steps:

  • Bromination: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 2-position.

  • Grignard Reaction: The brominated thiophene is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding magnesium halide intermediate.

  • Hydrolysis: The intermediate is hydrolyzed to yield the final product, (3,5-Dimethylphenyl)(thiophen-2-yl)methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(3,5-Dimethylphenyl)(thiophen-2-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups at the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted thiophenes with different functional groups.

Scientific Research Applications

(3,5-Dimethylphenyl)(thiophen-2-yl)methanol: has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

(3,5-Dimethylphenyl)(thiophen-2-yl)methanol: can be compared with other similar compounds, such as (2,4-Dimethylphenyl)(thiophen-3-yl)methanol and (3,5-Dimethylphenyl)(thiophen-3-yl)methanol . These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their molecular structures.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Moieties

A. (3,5-Dimethylphenyl)(furan-2-yl)methanol

  • Structure : Replaces thiophene with a furan ring.
  • Key Differences: Electronic Effects: The oxygen atom in furan is more electronegative than sulfur in thiophene, reducing electron density in the aromatic system.
  • Applications : Furan derivatives are less common in PET inhibition but are explored in agrochemicals due to their biodegradability .

B. (2,5-Dimethylphenyl)(thiophen-2-yl)methanol

  • Structure : Methyl groups at the 2,5-positions of the phenyl ring instead of 3,3.
  • Electronic Effects: The 3,5-dimethyl configuration provides symmetrical electron-donating effects, enhancing resonance stabilization compared to the asymmetric 2,5-isomer .
Bioactive Analogues in Herbicide and Pharmaceutical Research

A. N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Structure : Carboxamide derivative with a 3,5-dimethylphenyl group.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts .
  • Comparison: The carboxamide’s planar naphthalene system allows stronger π-π stacking with photosystem II proteins, unlike the non-planar thiophene-methanol derivative. The hydroxymethyl group in (3,5-dimethylphenyl)(thiophen-2-yl)methanol may participate in hydrogen bonding, a feature absent in the carboxamide.

B. 3,5-Dimethylphenyl-Containing Neutrophil Chemotactic Peptide Receptor Inhibitors

  • Structure : Azetidine-2,4-dione derivatives with 3,5-dimethylphenyl groups.
  • Activity : IC50 values range from 110–248 nM, influenced by substituent steric/electronic effects .
  • Comparison: The thiophene-methanol compound’s lack of a rigid azetidine ring may reduce target specificity but improve synthetic accessibility.
Substituent Effects on Physicochemical Properties
Compound Substituent Position/Type logP Melting Point (°C) Key Applications
(3,5-Dimethylphenyl)(thiophen-2-yl)methanol 3,5-dimethylphenyl, thiophene 3.1* Not reported Synthetic intermediate, PET inhibition studies
(3,5-Dimethylphenyl)methanol 3,5-dimethylphenyl 2.8 80–82 NMR reference standard
N-(3,5-Dimethylphenyl)-trichloroacetamide 3,5-dimethylphenyl, Cl3CO 4.2 145–147 Crystallography studies
(3,5-Dichloro-2-methoxyphenyl)methanol 3,5-dichloro, 2-methoxy 3.5 120–122 Lab reagent

*Estimated using ChemDraw.

Crystallographic and Spectroscopic Comparisons
  • Crystal Packing : The 3,5-dimethylphenyl group in N-(3,5-dimethylphenyl)-trichloroacetamide forms two molecules per asymmetric unit, with intermolecular C–H···O interactions . Thiophene-containing analogs may exhibit distinct packing due to sulfur’s van der Waals radius.
  • NMR Shifts: The thiophene ring in (3,5-dimethylphenyl)(thiophen-2-yl)methanol causes deshielding of adjacent protons (δ ~6.5–7.2 ppm), contrasting with furan analogs (δ ~6.0–6.8 ppm) .

Biological Activity

(3,5-Dimethylphenyl)(thiophen-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing data from various studies, case analyses, and research findings.

The compound is characterized by its unique structure, which includes a dimethyl-substituted phenyl group and a thiophene moiety. This structural arrangement can influence its reactivity and biological activity. It serves as a building block in organic synthesis, particularly in the development of more complex molecules.

Antimicrobial Properties

Research indicates that (3,5-Dimethylphenyl)(thiophen-2-yl)methanol exhibits significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 1–2 µg/mL, indicating potent activity compared to established antibiotics like linezolid .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been suggested that the interaction of this compound with specific molecular targets may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The biological activity of (3,5-Dimethylphenyl)(thiophen-2-yl)methanol can be attributed to its structural features. A SAR analysis indicates that the positioning of methyl groups on the phenyl ring significantly influences its efficacy against cancer cell lines such as A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). For example, modifications in the thiophene or phenyl groups can enhance or diminish anticancer activity .

Case Studies

Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various thiazole derivatives, it was found that compounds structurally related to (3,5-Dimethylphenyl)(thiophen-2-yl)methanol showed selective cytotoxicity against Caco-2 cells with a viability reduction of approximately 39.8% at 100 µM concentration . This suggests potential for further development as a therapeutic agent in treating colorectal cancer.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of derivatives containing the 2,5-dimethylphenyl scaffold. Compounds derived from this structure exhibited broad-spectrum activity against drug-resistant strains of Candida spp., outperforming standard antifungal treatments like fluconazole .

The mechanism by which (3,5-Dimethylphenyl)(thiophen-2-yl)methanol exerts its biological effects involves binding to specific enzymes or receptors. This binding can modulate their activity, leading to altered cellular responses. The exact pathways are still under investigation but are believed to involve interactions with molecular targets relevant to inflammation and microbial resistance .

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